(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry, particularly for its role as a pharmacological agent. This compound, commonly known as cinacalcet, is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for managing hypercalcemia in patients with parathyroid carcinoma. Its structure features a naphthalene moiety, a trifluoromethyl phenyl group, and an amine functional group, which contribute to its biological activity.
Source: The compound can be synthesized through various methods, including improved synthetic routes that enhance yield and purity. The synthesis often involves the use of specific catalysts and reagents tailored for the desired transformations.
Classification: This compound falls under the category of substituted amines and is classified as a pharmaceutical intermediate due to its application in drug formulation.
The synthesis of (S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine typically involves several key steps:
The improved processes focus on optimizing reaction conditions to enhance efficiency while minimizing by-products.
The molecular structure of (S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine can be described as follows:
This structure contributes to its lipophilicity and ability to interact with biological targets effectively.
(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, primarily related to its functional groups:
These reactions are critical for optimizing the compound's efficacy and safety profile in therapeutic applications.
The mechanism of action of (S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine primarily involves its role as a calcimimetic agent. It acts by binding to calcium-sensing receptors on parathyroid cells, leading to:
This action is particularly beneficial in patients with chronic kidney disease who often experience elevated parathyroid hormone levels due to disrupted calcium metabolism.
The physical and chemical properties of (S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine include:
These properties are essential for handling and formulating the compound for pharmaceutical use.
(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine has significant applications in medicine:
Research continues into its potential applications in other areas of medicine, including osteoporosis management and other metabolic bone diseases.
Table 1: Critical Intermediates in Synthesis Pathway
Intermediate | Chemical Structure | Key Function | Purification Method |
---|---|---|---|
3-(3-(Trifluoromethyl)phenyl)propanal | O=CH–CH₂–C₆H₄–CF₃ | Electrophile for reductive amination | Vacuum distillation |
(S)-1-(Naphthalen-2-yl)ethylamine | (S)-CH₃–CH(NH₂)–C₁₀H₇ | Chiral amine component | Chiral resolution |
(E)-1-(3,3-Diethoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene | CF₃–C₆H₄–CH=CH–CH(OC₂H₅)₂ | Mizoroki–Heck coupling product | Column chromatography |
The synthesis hinges on three pivotal intermediates:
(S)-1-(Naphthalen-2-yl)ethylamine: Prepared via kinetic resolution of racemic 1-(naphthalen-2-yl)ethylamine using immobilized lipases (e.g., Candida antarctica lipase B) in organic media. The reaction selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine free for extraction. Optical purity exceeds 99% ee after crystallization as the hydrochloride salt [6].
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate: A side product in Mizoroki–Heck couplings, this ester requires selective reduction to the aldehyde. Using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) at −78°C achieves chemoselectivity >95%, avoiding over-reduction to the alcohol [1].
Table 2: Solvent Effects on Mizoroki–Heck Coupling Selectivity
Solvent | Base | Additive | VI Yield (%) | IV Yield (%) |
---|---|---|---|---|
Dimethylformamide | K₂CO₃ | KCl | 85 | 15 |
γ-Valerolactone | K₂CO₃ | KCl | 95 | 5 |
2-Methyltetrahydrofuran | K₂CO₃ | KCl | 93 | 7 |
Dimethylformamide | K₂CO₃ | - | 80 | 20 |
Solvent Engineering: Replacing toxic dimethylformamide with green solvents significantly improves selectivity. γ-Valerolactone enhances the yield of the desired diethoxy intermediate (VI) to 95% while suppressing ester (IV) formation to 5%, attributed to its polar aprotic nature stabilizing Pd intermediates. Similarly, 2-methyltetrahydrofuran achieves 93% yield of VI under identical conditions (Pd(OAc)₂, 90°C, 4 h) [1].
Microwave-Assisted Synthesis: Microwave irradiation (150°C, 30 min) accelerates Mizoroki–Heck coupling 8-fold compared to conventional heating (90°C, 4 h). This reduces side product formation while maintaining 95% yield of VI in γ-valerolactone. Energy consumption decreases by 60%, enhancing process sustainability [1].
Hydrogenation Optimization: Catalytic transfer hydrogenation using ammonium formate/Pd(OH)₂ (10 wt%) in ethanol converts enol ether intermediates to saturated aldehydes at 50°C in 2 h. This avoids high-pressure equipment and achieves >98% conversion, outperforming traditional H₂/Raney nickel systems requiring 100 psi pressure [6].
Palladium-Catalyzed Cascade Processes: Pd(OAc)₂ (3 mol%) with tetrabutylammonium acetate enables one-pot Mizoroki–Heck coupling/hydrogenation sequences. The acetate ligand suppresses β-hydride elimination, minimizing ester byproduct formation. Pd recovery as Pd/Al₂O₃ (>90% recovery) reduces catalyst costs [1].
Reductive Amination Catalysis: Titanium(IV) isopropoxide (5 mol%) accelerates imine formation between 3-(3-(trifluoromethyl)phenyl)propanal and (S)-1-(naphthalen-2-yl)ethylamine. Subsequent borohydride reduction (NaBH₄ or NaBH₃CN) in methanol at 0°C achieves 85–92% diastereoselectivity favoring the (S,S)-diastereomer. Chiral induction arises from chelation control via Ti⁴⁺-imine complexes [6] [8].
Biocatalytic Dynamic Kinetic Resolution: Combining transition-metal catalysts (Shvo’s catalyst, 0.1 mol%) with immobilized lipases enables racemization of unreacted (R)-amine during resolution. This converts racemic 1-(naphthalen-2-yl)ethylamine to the (S)-enantiomer in >98% yield and 99% ee, circumventing the 50% theoretical yield limit of classical resolution [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: